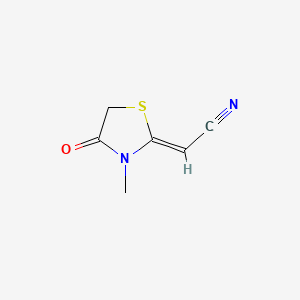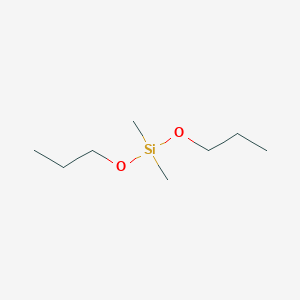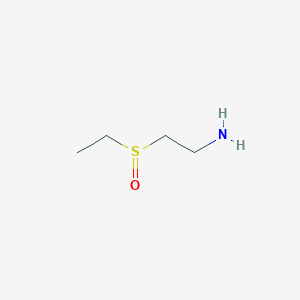
2-(Ethanesulfinyl)ethan-1-amine
Vue d'ensemble
Description
“2-(Ethanesulfinyl)ethan-1-amine” is an organic compound with the molecular formula C4H11NOS . It contains a total of 17 bonds, including 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 primary amine (aliphatic), and 1 sulfoxide .
Synthesis Analysis
The synthesis of “this compound” involves the use of transaminases . A colorimetric method has been developed to screen transaminases using an inexpensive amine donor . Another synthesis method involves the reaction of cysteamine with 1,2-bis(2-azidoethyl) disulfane .Molecular Structure Analysis
The molecule contains a total of 17 bonds. There are 6 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 primary amine(s) (aliphatic), and 1 sulfoxide .Chemical Reactions Analysis
The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .Physical And Chemical Properties Analysis
Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen. Structurally amines resemble ammonia in that the nitrogen can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity .Applications De Recherche Scientifique
Catalysis and Synthesis
2-(Ethanesulfinyl)ethan-1-amine derivatives have been instrumental in the development of new synthetic methodologies. For example, the use of 2-(Trimethylsilyl)ethanesulfonyl amide as an ammonia equivalent for palladium-catalyzed amination of aryl halides facilitates the preparation of anilines, even with sensitive functional groups (Prakash Anjanappa et al., 2008). Similarly, the hydrogenation of amides to amines utilizing ruthenium catalysts and catalytic boron Lewis acids provides an efficient method for generating secondary amines from amides (Ming-Lei Yuan et al., 2016).
Corrosion Inhibition
Research into the corrosion inhibition effectiveness of amine derivatives on metal surfaces reveals significant insights into their protective mechanisms. For instance, a study on the adsorption behavior and corrosion inhibition mechanism of certain amine derivatives on steel surfaces utilized density functional theory (DFT) and molecular dynamics (MD) simulations to explore their efficiency (S. Saha et al., 2018).
Organocatalysis
In organocatalysis, amine derivatives have been applied to promote asymmetric synthesis. A notable example includes the use of C2-symmetric chiral tertiary amines bearing squaramide fragments for asymmetric additions, demonstrating the utility of these compounds in facilitating highly selective chemical transformations (A. A. Kostenko et al., 2018).
Safety and Hazards
The safety information for “2-(Ethanesulfinyl)ethan-1-amine” indicates that it is classified as a danger under the GHS system. The hazard statements include H335 (May cause respiratory irritation) and H314 (Causes severe skin burns and eye damage). The precautionary statements include P260, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-ethylsulfinylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c1-2-7(6)4-3-5/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMHWHARDIAQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine](/img/structure/B3272050.png)
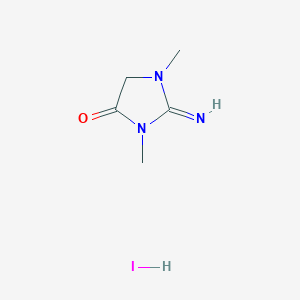
![7'-nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B3272066.png)

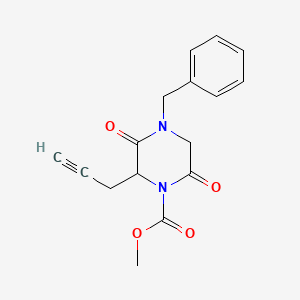
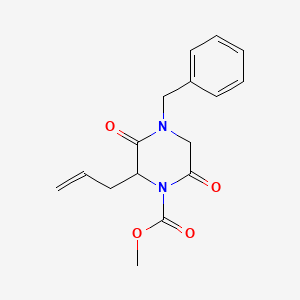



![3-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B3272101.png)
![{(1R,3R,5S)-3,5-Dihydroxy-2-[(E)-(3S)-3-hydroxyoct-1-enyl]cyclopentyl}acetic acid](/img/structure/B3272103.png)
